5-Oxo-2-phenyloxolane-3-carboxylic acid
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Description
Synthesis Analysis
The synthesis of compounds structurally similar to 5-oxo-2-phenyloxolane-3-carboxylic acid involves various synthetic routes, including reactions under controlled conditions to achieve desired molecular structures. For instance, derivatives of pyrrolidine carboxylic acid have been synthesized and characterized using a combination of single-crystal X-ray diffraction, FT-IR, NMR, UV-Visible spectroscopy, and computational methods (Devi et al., 2018). Another approach detailed the synthesis of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid through quantum-chemical calculations and experimental methods (Shtabova et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds akin to 5-oxo-2-phenyloxolane-3-carboxylic acid is often determined using single-crystal X-ray diffraction and supported by computational methods for detailed analysis. The studies reveal intricate details about the structural and thermodynamic parameters, providing insights into the molecular geometry and electronic properties (Devi et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving compounds like 5-oxo-2-phenyloxolane-3-carboxylic acid highlight the versatility and reactivity of such molecules. For example, nitration and alkylation reactions have been explored to modify the chemical structure and investigate subsequent changes in chemical properties (Shtabova et al., 2005).
Physical Properties Analysis
The physical properties, including spectroscopic characteristics of compounds related to 5-oxo-2-phenyloxolane-3-carboxylic acid, have been studied using various spectroscopic techniques. These studies provide valuable information on the compound's electronic structure and its interactions with light, crucial for understanding its physical behavior (Devi et al., 2018).
Chemical Properties Analysis
Investigations into the chemical properties of 5-oxo-2-phenyloxolane-3-carboxylic acid and related compounds reveal insights into their reactivity, stability, and potential for chemical modifications. The studies encompass a range of reactions, highlighting the compound's capability to undergo transformations under specific conditions, thereby altering its chemical makeup and potential applications (Shtabova et al., 2005).
Scientific Research Applications
Synthesis and Chemical Properties
5-Oxo-2-phenyloxolane-3-carboxylic acid and its derivatives are versatile intermediates in organic synthesis, displaying a range of chemical behaviors beneficial for creating complex molecules. In research, compounds related to 5-oxo-2-phenyloxolane-3-carboxylic acid have been synthesized and characterized to explore their potential in various chemical transformations. For instance, spectroscopic analysis and theoretical approaches have been employed to understand the structural and electronic properties of similar compounds, providing insights into their reactivity and potential applications in synthesizing novel materials or bioactive molecules (Devi et al., 2018).
Biotechnological Production
The biotechnological preparation of oxo- and hydroxycarboxylic acids, closely related to 5-oxo-2-phenyloxolane-3-carboxylic acid, underscores the significance of green chemistry in creating building blocks for organic synthesis. This approach emphasizes the use of renewable resources and environmentally friendly processes to produce valuable chemicals, such as enantiopure trimethyl (2R,3S)-isocitrate, which can serve as precursors for further chemical transformations and pharmaceutical research (Aurich et al., 2012).
Antiproliferative Potential and Fluorescence Applications
Derivatives of 5-oxo-2-phenyloxolane-3-carboxylic acid have been explored for their antiproliferative activities against human non-small cell lung cancer cell lines, indicating their potential as anticancer agents. Some compounds have shown strong antiproliferative activity, suggesting their utility in developing new therapeutic agents. Moreover, the excellent fluorescence properties of certain derivatives highlight their application as effective fluorescence probes for biological imaging, opening new avenues for research in cell biology and diagnostics (Fu et al., 2015).
Organic Synthesis and Catalysis
5-Oxo-2-phenyloxolane-3-carboxylic acid and its derivatives also play a crucial role in organic synthesis, serving as intermediates in the preparation of various biologically active compounds. The selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones, facilitated by catalysts derived from or related to 5-oxo-2-phenyloxolane-3-carboxylic acid, exemplifies the compound's significance in enhancing the efficiency and selectivity of chemical reactions. Such advancements in catalysis are pivotal for developing new drugs and materials with improved properties (Uyanik et al., 2009).
properties
IUPAC Name |
5-oxo-2-phenyloxolane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-9-6-8(11(13)14)10(15-9)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMTVZBRYDTDCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1=O)C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276815 |
Source
|
Record name | 5-Oxo-2-phenyloxolane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-2-phenyloxolane-3-carboxylic acid | |
CAS RN |
13389-88-3 |
Source
|
Record name | 5-Oxo-2-phenyloxolane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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